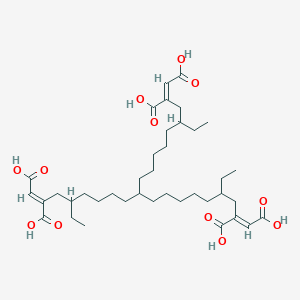
1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate is a complex organic compound with the molecular formula C39H62O12. It is known for its unique chemical structure, which includes multiple ester groups and a maleate backbone. This compound is often used in various industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate typically involves the esterification of maleic anhydride with 1,2,3-propanetriol (glycerol) and 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
Maleic Anhydride+Glycerol+2-Ethylhexanol→1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and diols.
Substitution: Amides, thioesters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its role in developing biodegradable polymers for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release 2-ethylhexanol and maleic acid derivatives, which can further participate in biochemical pathways. The compound’s ability to form stable complexes with other molecules makes it useful in drug delivery and polymer chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-ethylhexyl) trimellitate: Similar in structure but contains a trimellitate backbone instead of a maleate backbone.
Tris(2-ethylhexyl) citrate: Contains a citrate backbone and is used as a plasticizer in various applications.
Uniqueness
1,2,3-Propanetriyl tris(2-ethylhexyl) trimaleate is unique due to its maleate backbone, which imparts distinct chemical properties such as enhanced reactivity and stability. This makes it particularly suitable for applications requiring high-performance materials with specific chemical characteristics.
Propiedades
Número CAS |
85237-79-2 |
|---|---|
Fórmula molecular |
C39H62O12 |
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
(1E,18E)-10-[(E)-7,8-dicarboxy-5-ethyloct-7-enyl]-4,16-diethylnonadeca-1,18-diene-1,2,18,19-tetracarboxylic acid |
InChI |
InChI=1S/C39H62O12/c1-4-27(21-31(37(46)47)24-34(40)41)15-9-7-11-18-30(20-14-13-17-29(6-3)23-33(39(50)51)26-36(44)45)19-12-8-10-16-28(5-2)22-32(38(48)49)25-35(42)43/h24-30H,4-23H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/b31-24+,32-25+,33-26+ |
Clave InChI |
WIWYZLRRXAPANW-FAAZUINSSA-N |
SMILES isomérico |
CCC(C/C(=C\C(=O)O)/C(=O)O)CCCCCC(CCCCC(C/C(=C\C(=O)O)/C(=O)O)CC)CCCCCC(C/C(=C\C(=O)O)/C(=O)O)CC |
SMILES canónico |
CCC(CCCCCC(CCCCCC(CC)CC(=CC(=O)O)C(=O)O)CCCCC(CC)CC(=CC(=O)O)C(=O)O)CC(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


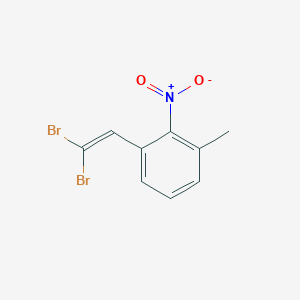
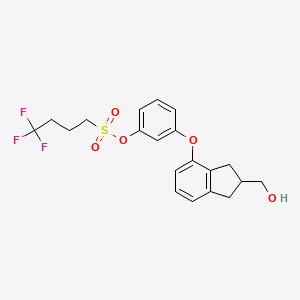
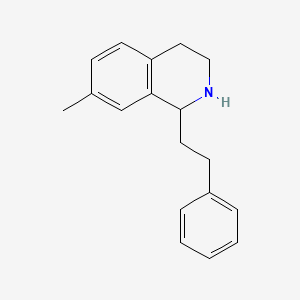
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B14116755.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14116758.png)
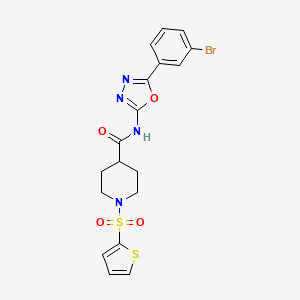
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
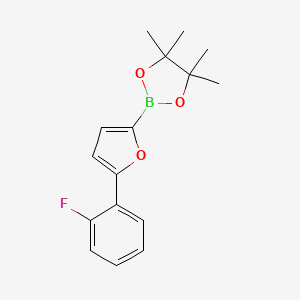
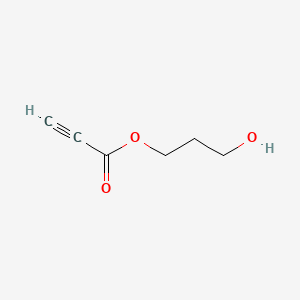
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
